molecular formula C7H5IO2 B14845386 3-Hydroxy-5-iodobenzaldehyde

3-Hydroxy-5-iodobenzaldehyde

Cat. No.: B14845386
M. Wt: 248.02 g/mol
InChI Key: MPLHKDNGARIUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C₇H₅IO₂ It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-iodobenzaldehyde can be synthesized through the iodination of 3-hydroxybenzaldehyde. The reaction typically involves the use of iodine and a suitable oxidizing agent in an aqueous medium. For example, 3-hydroxybenzaldehyde can be dissolved in ammonium hydroxide, followed by the addition of iodine and potassium iodide in water. The reaction is carried out at room temperature for a few hours to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-hydroxy-5-iodobenzoic acid.

    Reduction: Formation of 3-hydroxy-5-iodobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.

Comparison with Similar Compounds

  • 3-Hydroxy-4-iodobenzaldehyde
  • 2-Hydroxy-5-iodobenzaldehyde
  • 3,5-Dichloro-2-hydroxybenzaldehyde

Comparison: 3-Hydroxy-5-iodobenzaldehyde is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research .

Properties

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

IUPAC Name

3-hydroxy-5-iodobenzaldehyde

InChI

InChI=1S/C7H5IO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H

InChI Key

MPLHKDNGARIUCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)I)C=O

Origin of Product

United States

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